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Get Quote

The following table compares the receptor binding and functional activity data for 4-AcO-EPT and its active

metabolite, 4-HO-EPT.

Parameter 4-AcO-EPT 4-HO-EPT

Primary Role Prodrug [1] Active Metabolite & Psychedelic [2]
[1]

Key 5-HT2A Functional
Activity (EC50)

24.0 nM [1] 4.24 nM (Full Agonist) [2] [1]

Representative Binding
Affinity (Ki)

Weaker binding at most
receptors [1]

Stronger & broader binding [1]

5-HT1A >10,000 nM [3] 316 nM [3]

5-HT2A 66.1 nM [3] 5.37 nM [3]

5-HT2C 128 nM [3] 13.2 nM [3]

Selected Non-5-HT Targets H1, D3, Alpha2A, B, C, NR2B,

Sigma 2 [3]

H1, D2, Alpha2A, NR2B, SERT,

Sigma 1 & 2 [3]

The diagram below illustrates the core experimental workflow and pharmacological relationship between

these two compounds.
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Key Receptor Binding (Ki) Functional Activity (EC50) Experimental Evidence

4-AcO-EPT vs. 4-HO-EPT Comparison 4-AcO-EPT
(Prodrug)

5-HT2A: 66.1 nM
5-HT1A: >10,000 nM

5-HT2A: 24.0 nM
In Vivo Hydrolysis

(Enzymatic Deacetylation)

4-HO-EPT
(Active Metabolite)

5-HT2A: 5.37 nM
5-HT1A: 316 nM

5-HT2A: 4.24 nM
(Full Agonist)

Head Twitch Response
(5-HT2A-mediated)

Click to download full resolution via product page

Experimental Protocols & Key Findings

The data in the table and diagram comes from standardized experimental protocols. Here are the

methodologies for the key experiments cited.

Radioligand Binding Assays [3]: These experiments determine a compound's affinity for various

receptors. A primary competition binding screen is first performed, where a 10 μM concentration of

the tryptamine is tested against 50 different receptors. A "hit" is defined as a target where the

compound inhibits over 50% of the control radioligand's binding. For confirmed hits, full

concentration-response curves are generated to calculate the inhibition constant (Ki), which provides a

quantitative measure of binding affinity.

Calcium Mobilization Assays [2] [1]: This method measures the functional activity of a compound

(whether it activates a receptor). Cells engineered to express a specific human serotonin receptor (e.g.,

5-HT2A) are loaded with a fluorescent calcium indicator. The compound is introduced, and if it is an

agonist, it triggers receptor activation and a subsequent release of calcium ions within the cell. This

flux is detected as an increase in fluorescence. The concentration of the compound that produces 50%

of the maximum possible response (EC50) is then calculated, indicating its potency.

In Vivo Behavioral Studies (Head Twitch Response) [3]: The head twitch response (HTR) in mice is

a well-validated behavioral proxy for psychedelic effects in humans that is mediated by the 5-HT2A
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receptor. Compounds are administered subcutaneously to mice, and the number of characteristic head

twitches is counted, typically by direct observation or video recording. A dose-dependent increase in

HTR indicates psilocybin-like psychedelic activity.

A critical finding from these integrated studies is that while 4-AcO-EPT has much lower direct receptor

affinity and functional activity in vitro, it produces robust psychedelic effects in vivo. This supports the

conclusion that 4-AcO-EPT acts as a prodrug, which is metabolized in the body (via enzymatic

deacetylation) to the highly active 4-HO-EPT [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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